molecular formula C12H10FN B15338788 6-Cyclopropyl-7-fluoroquinoline

6-Cyclopropyl-7-fluoroquinoline

Cat. No.: B15338788
M. Wt: 187.21 g/mol
InChI Key: CCJQAXYWPQYAOC-UHFFFAOYSA-N
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Description

6-Cyclopropyl-7-fluoroquinoline is a member of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. Fluoroquinolones are synthetic antimicrobial agents that have been widely used in clinical settings due to their effectiveness against a variety of bacterial infections. The incorporation of a cyclopropyl group at the 6th position and a fluorine atom at the 7th position enhances the compound’s antibacterial activity and pharmacokinetic properties .

Preparation Methods

The synthesis of 6-Cyclopropyl-7-fluoroquinoline typically involves several steps, including cyclization and fluorination reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial production methods for fluoroquinolones, including this compound, often utilize advanced techniques such as microwave-assisted synthesis to improve yield and reduce reaction times. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

6-Cyclopropyl-7-fluoroquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or cyclopropyl positions, often using reagents like sodium methoxide or potassium tert-butoxide. .

Scientific Research Applications

6-Cyclopropyl-7-fluoroquinoline has been extensively studied for its applications in various scientific fields:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to bacterial DNA replication and repair mechanisms, providing insights into bacterial resistance and potential new targets for antibacterial therapy.

    Medicine: As a member of the fluoroquinolone family, it is used in the development of antibacterial drugs that are effective against a wide range of bacterial infections, including those resistant to other antibiotics.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes .

Mechanism of Action

The primary mechanism of action of 6-Cyclopropyl-7-fluoroquinoline involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound stabilizes the DNA-enzyme complex, preventing the progression of the replication fork and ultimately leading to bacterial cell death. This mechanism is distinct from other classes of antibiotics, making fluoroquinolones effective against bacteria that are resistant to other treatments .

Comparison with Similar Compounds

6-Cyclopropyl-7-fluoroquinoline can be compared to other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its specific substituents, which confer distinct pharmacokinetic properties and antibacterial activity. For example:

Properties

Molecular Formula

C12H10FN

Molecular Weight

187.21 g/mol

IUPAC Name

6-cyclopropyl-7-fluoroquinoline

InChI

InChI=1S/C12H10FN/c13-11-7-12-9(2-1-5-14-12)6-10(11)8-3-4-8/h1-2,5-8H,3-4H2

InChI Key

CCJQAXYWPQYAOC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C3C(=C2)C=CC=N3)F

Origin of Product

United States

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